molecular formula C15H16N2O4S B4182876 N-(4-ethoxy-2-nitrophenyl)-5-ethylthiophene-2-carboxamide

N-(4-ethoxy-2-nitrophenyl)-5-ethylthiophene-2-carboxamide

Cat. No.: B4182876
M. Wt: 320.4 g/mol
InChI Key: DBZSCLHBAUALEG-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-5-ethylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethoxy group, a nitro group, and a thiophene ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-ethoxy-2-nitrophenyl)-5-ethylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-ethoxyaniline to introduce the nitro group, followed by the acylation of the resulting nitroaniline with 5-ethyl-2-thiophenecarboxylic acid chloride. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Chemical Reactions Analysis

N-(4-ethoxy-2-nitrophenyl)-5-ethylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common reagents and conditions used in these reactions include acids, bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-5-ethylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-5-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

N-(4-ethoxy-2-nitrophenyl)-5-ethylthiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

    N-(4-ethoxy-2-nitrophenyl)acetamide: Similar in structure but lacks the thiophene ring.

    N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide: Contains a piperidine and sulfonyl group, offering different chemical properties.

    2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide: Contains a chloro group, which can influence its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-5-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-3-11-6-8-14(22-11)15(18)16-12-7-5-10(21-4-2)9-13(12)17(19)20/h5-9H,3-4H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZSCLHBAUALEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786036
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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